molecular formula C12H10N2O B8600811 5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one CAS No. 23208-05-1

5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

Cat. No. B8600811
CAS RN: 23208-05-1
M. Wt: 198.22 g/mol
InChI Key: QHDPZPSOHTWKAU-UHFFFAOYSA-N
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Description

5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one is a chemical compound with the molecular formula C12H10N2O . It has been studied for its potential anti-cancer and apoptosis-inducing properties .


Synthesis Analysis

A series of thirteen 5H-dibenzo [b,e] [1,4]diazepin-11 (10H)-one structural derivatives, which include 5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one, has been synthesized . The synthesis process started from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,1-c][1,4]benzodiazepin-11-one core . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.

Mechanism of Action

In terms of biological activity, one of the synthesized derivatives exhibited potent tumor growth inhibition in all cell lines with IC50 values in the range of 0.71-7.29 μM . It was found to arrest both lung (A549) and breast (MDAMB-231) cancer cell lines in the G2/M phase of the cell cycle in a dose-dependent manner . It inhibited tumor cell proliferation through apoptosis induction .

properties

CAS RN

23208-05-1

Product Name

5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-6-one

InChI

InChI=1S/C12H10N2O/c15-12-11-6-3-7-14(11)8-9-4-1-2-5-10(9)13-12/h1-7H,8H2,(H,13,15)

InChI Key

QHDPZPSOHTWKAU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(=O)C3=CC=CN31

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 g. of 1-(o-aminobenzyl)-2-pyrrolecarbonitrile [M. Artico et al., I1 Farmaco Ed. Sci., 24 (11), 980 (1969)], 60 ml. of ethylene glycol and 8 g. of 85% potassium hydroxide is heated in an oil bath at 180° C. for 2 hours, cooled and then diluted with 100 ml. of water. The crystals which form are collected by filtration and recrystallized from 95% ethanol, giving pure 5,10-dihydro-11H-pyrrolo[2,1-c][1,4]-benzodiazepin-11-one. The aqueous mother liquor, when treated with acetic acid to pH 4-5, gives 1-o-aminobenzyl-2-pyrrolecarboxylic acid.
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